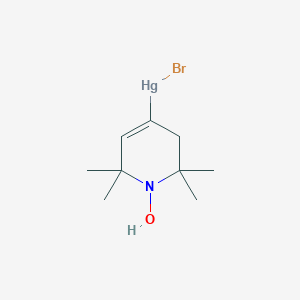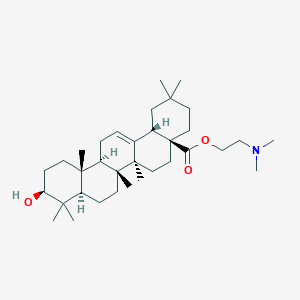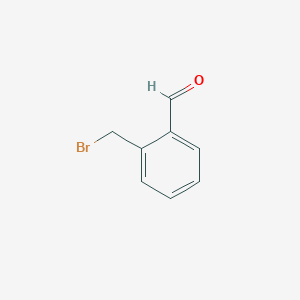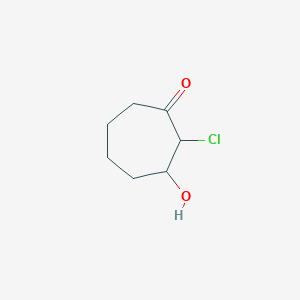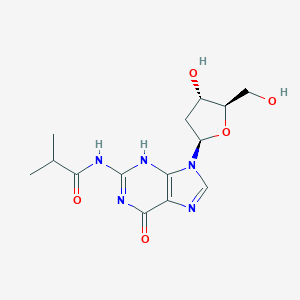
Tris(4-metoxi-3,5-dimetilfenil)fosfina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Tris(4-methoxy-3,5-dimethylphenyl)phosphine is widely used as a ligand in cross-coupling reactions such as Suzuki-Miyaura coupling , Heck reaction , and Sonogashira coupling . It enhances the reactivity and selectivity of these reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in synthesizing bioactive organometallic complexes makes it valuable for medicinal chemistry research .
Industry: In the industrial sector, tris(4-methoxy-3,5-dimethylphenyl)phosphine is used in the manufacture of fine chemicals and pharmaceutical intermediates .
Mecanismo De Acción
Target of Action
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Tris(4-methoxy-3,5-dimethylphenyl)phosphine, the primary targets are metal atoms in organometallic chemistry .
Mode of Action
This compound interacts with its targets by donating electron pairs to the metal atoms, forming a metal-ligand bond . This interaction alters the electronic structure of the metal atom, enabling it to participate in various chemical reactions .
Biochemical Pathways
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is used as a catalyst in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of Tris(4-methoxy-3,5-dimethylphenyl)phosphine’s action is the formation of new carbon-carbon bonds through coupling reactions . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of Tris(4-methoxy-3,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect its performance as a ligand . Therefore, reactions involving this compound are often carried out under inert conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-methoxy-3,5-dimethylphenyl)phosphine can be synthesized through the reaction of tris(4-methoxyphenyl)phosphine with 3,5-dimethylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically requires stirring at room temperature followed by purification through recrystallization .
Industrial Production Methods: the synthesis generally involves scalable reactions similar to those used in laboratory settings, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-methoxy-3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Typical reagents include metal halides and organometallic compounds .
Major Products:
Oxidation: The major product is .
Substitution: The major products are metal-phosphine complexes .
Comparación Con Compuestos Similares
- Tris(4-methoxyphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
- Tri(o-tolyl)phosphine
Uniqueness: Tris(4-methoxy-3,5-dimethylphenyl)phosphine is unique due to the presence of methoxy and dimethyl groups on the phenyl rings, which enhance its electron-donating properties and steric bulk . These characteristics improve its performance as a ligand in catalytic reactions compared to its analogs .
Propiedades
IUPAC Name |
tris(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGUINGZRGNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405156 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121898-64-4 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Tris(4-methoxy-3,5-dimethylphenyl)phosphine play in palladium-catalyzed reactions?
A1: Tris(4-methoxy-3,5-dimethylphenyl)phosphine acts as a ligand in palladium-catalyzed reactions. Specifically, it can be used in conjunction with Pd(η3-C3H5)Cp to form a catalytic complex. This complex has been shown to be effective in catalyzing the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes. [] This type of reaction is a powerful tool for constructing six-membered rings, which are common motifs in many organic molecules.
Q2: Can you provide an example of a successful application of Tris(4-methoxy-3,5-dimethylphenyl)phosphine in a palladium-catalyzed reaction?
A2: One example is the reaction of o-(silylmethyl)benzyl carbonates with methyl crotonate. Using a catalyst system generated from Pd(η3-C3H5)Cp and Tris(4-methoxy-3,5-dimethylphenyl)phosphine, this reaction yields methyl 3-methyltetralin-2-carboxylate with high efficiency (84% yield) at a low catalyst loading (2%). [] This highlights the potential of this ligand system for the efficient synthesis of complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


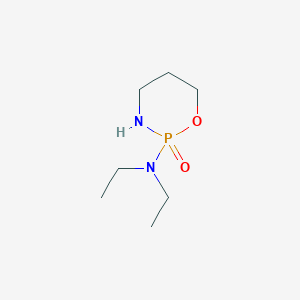

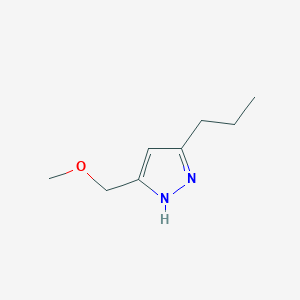
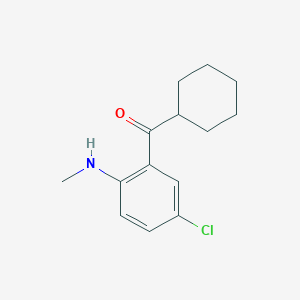


![1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B48995.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
